molecular formula C27H26ClN3O3 B2551214 1-(4-chlorophenyl)-4-{1-[3-(2-methoxyphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one CAS No. 883642-08-8

1-(4-chlorophenyl)-4-{1-[3-(2-methoxyphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one

Cat. No.: B2551214
CAS No.: 883642-08-8
M. Wt: 475.97
InChI Key: LWINUEAWVWBZDQ-UHFFFAOYSA-N
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Description

This compound features a pyrrolidin-2-one core substituted at the 4-position with a benzodiazole moiety linked via a 3-propyl chain to a 2-methoxyphenoxy group. The 1-position is occupied by a 4-chlorophenyl group, contributing electron-withdrawing effects.

Properties

IUPAC Name

1-(4-chlorophenyl)-4-[1-[3-(2-methoxyphenoxy)propyl]benzimidazol-2-yl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26ClN3O3/c1-33-24-9-4-5-10-25(24)34-16-6-15-30-23-8-3-2-7-22(23)29-27(30)19-17-26(32)31(18-19)21-13-11-20(28)12-14-21/h2-5,7-14,19H,6,15-18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWINUEAWVWBZDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCCCN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-chlorophenyl)-4-{1-[3-(2-methoxyphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the benzodiazole ring, followed by the introduction of the pyrrolidin-2-one moiety and the chlorophenyl group. Common reagents used in these reactions include various chlorinating agents, reducing agents, and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors, automated systems, and stringent quality control measures to monitor the reaction progress and product quality.

Chemical Reactions Analysis

Types of Reactions

1-(4-chlorophenyl)-4-{1-[3-(2-methoxyphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to ensure the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions may result in the formation of new derivatives with different functional groups.

Scientific Research Applications

1-(4-chlorophenyl)-4-{1-[3-(2-methoxyphenoxy)propyl]-1H

Biological Activity

The compound 1-(4-chlorophenyl)-4-{1-[3-(2-methoxyphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one (CAS Number: 1018163-73-9) is a synthetic derivative with potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C27H26ClN3O4C_{27}H_{26}ClN_3O_4, with a molecular weight of 492.0 g/mol. The structural complexity includes a chlorophenyl group, a benzodiazole moiety, and a pyrrolidine ring, which are known to contribute to various biological activities.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

  • Antibacterial Activity : Preliminary studies suggest moderate to strong antibacterial effects against Salmonella typhi and Bacillus subtilis, with weaker activity against other strains such as Escherichia coli and Staphylococcus aureus .
  • Enzyme Inhibition : The compound has shown significant inhibitory effects on acetylcholinesterase (AChE) and urease, which are crucial for treating conditions like Alzheimer's disease and certain infections .
  • Anticancer Potential : Compounds with similar structural motifs have been associated with anticancer properties, suggesting potential applications in cancer therapy .

The mechanisms underlying the biological activities of this compound can be attributed to its interaction with specific biological targets:

  • Binding Affinity : Docking studies indicate that the compound binds effectively to various protein targets, influencing enzyme activity and bacterial growth .
  • Inhibition of Enzymatic Pathways : By inhibiting AChE, the compound may enhance cholinergic neurotransmission, which is beneficial in neurodegenerative diseases .
  • Antimicrobial Mechanism : The antibacterial action may involve disrupting bacterial cell wall synthesis or interfering with metabolic pathways essential for bacterial survival .

Case Studies

Several studies have evaluated the biological activity of related compounds. For instance:

  • A study synthesized various piperidine derivatives and assessed their antibacterial properties, revealing that compounds with similar structures exhibited strong activity against multiple bacterial strains .
  • Another research focused on the pharmacological behavior of sulfamoyl functionalities in compounds similar to the target molecule, highlighting their importance in antibacterial and anticancer applications .

Data Table of Biological Activities

Activity TypeTest Organisms / TargetsObserved Activity
AntibacterialSalmonella typhi, Bacillus subtilisModerate to strong
E. coli, Staphylococcus aureusWeak to moderate
Enzyme InhibitionAcetylcholinesteraseSignificant inhibition
UreaseStrong inhibition
Anticancer PotentialVarious cancer cell linesPromising results

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Electronic Comparisons

The following table summarizes key structural and theoretical electronic differences between the target compound and analogs from the evidence:

Compound Name Core Structure Key Substituents Linker Chain Predicted η (Hardness) Notes
Target Compound Pyrrolidin-2-one 4-Chlorophenyl, benzodiazole, 2-methoxyphenoxy 3-propyl Moderate η* Benzodiazole may increase electron-withdrawing effects
5-(3-Chlorophenyl)-...pyrrol-2-one (29) Pyrrol-2-one 3-Chlorophenyl, 4-methylbenzoyl, hydroxypropyl None N/A Lower yield (47%) suggests instability vs. target compound
Compound 1 () Ethan-1-one 4-Chlorophenyl, 4-methylpyrazole None Low η Pyrazole may enhance metabolic stability
Compound () Pyrrolidin-2-one 3-Trifluoromethylphenyl, benzimidazole 2-ethyl High η CF₃ group increases electronegativity and hardness
3FP () Prop-2-en-1-one 4-Methoxyphenyl, diazenyl, pyrrolidinyl None Low η Conjugated system reduces hardness, enhancing reactivity

Theoretical η (Hardness):

  • Target Compound: Moderate hardness due to electron-withdrawing 4-chlorophenyl and benzodiazole groups, balancing the electron-donating methoxy group.
  • Compound (): Higher η from the strongly electron-withdrawing CF₃ group .
  • 3FP (): Lower η due to conjugation and diazenyl group, increasing polarizability .

Functional Implications

  • Aromatic Substituents: The 2-methoxyphenoxy group in the target compound offers less steric hindrance than the 4-methylbenzoyl group in Compound 29 (), possibly favoring pharmacokinetic properties .
  • Electronic Effects: The benzodiazole in the target compound likely increases metabolic stability versus pyrazole () or diazenyl () groups, which are prone to oxidation .

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